B1152008 Normal Goat Serum

Normal Goat Serum

Cat. No.: B1152008
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Fundamental Composition of this compound

This compound constitutes a non-immune serum preparation derived from the blood of healthy, non-immunized goats through standardized collection and processing methodologies. The fundamental nature of this compound lies in its composition as a complex mixture of endogenous proteins that naturally occur in the circulatory system of healthy caprine specimens. The serum contains the usual complement of serum proteins, including various classes of immunoglobulins that exist in healthy animals of this particular species. This comprehensive protein profile enables this compound to function effectively as a blocking agent by saturating non-specific binding sites on fixed samples or assay substrates.

The physical characteristics of this compound typically present as a straw to brownish yellow clear liquid without suspended particles, maintaining a thin consistency that facilitates laboratory applications. Protein concentration measurements utilizing the Biuret method demonstrate total protein levels ranging from 30 to 80 milligrams per milliliter, providing sufficient protein density for effective blocking applications. The compound maintains a physiological pH range between 7.0 and 8.0, ensuring compatibility with biological systems and experimental protocols. Buffer formulations commonly incorporate 20 millimolar Tris, 250 millimolar sodium chloride, and 15 millimolar sodium azide at pH 7.4, creating optimal stability conditions for extended storage and laboratory use.

Detailed protein composition analysis reveals specific immunoglobulin concentrations that characterize this compound. Research demonstrates that normal adult goat total Immunoglobulin G concentration reaches 19.97 plus or minus 1.55 milligrams per milliliter, with Immunoglobulin G1 subclass comprising 10.92 plus or minus 0.84 milligrams per milliliter and Immunoglobulin G2 subclass accounting for 9.07 plus or minus 0.78 milligrams per milliliter. These immunoglobulin subclasses exhibit distinct functional properties, with Immunoglobulin G1 demonstrating significantly enhanced hemagglutination activity compared to Immunoglobulin G2, showing 22 to 52 times greater efficiency in these assays. Additionally, only the Immunoglobulin G1 subclass demonstrates complement fixation activity in classical complement tests, while both subclasses maintain hemagglutination capabilities.

Parameter Specification Method
Total Protein 30-80 mg/ml Biuret Method
pH Range 7.0-8.0 Direct Measurement
Cholesterol ≤50 mg/dl CHOD Enzymatic Method
Immunoglobulin G Total 19.97±1.55 mg/ml Immunological Assay
Immunoglobulin G1 10.92±0.84 mg/ml Subclass-Specific Assay
Immunoglobulin G2 9.07±0.78 mg/ml Subclass-Specific Assay

Historical Development and Evolution in Scientific Applications

The historical development of this compound applications in biomedical research traces its origins to foundational discoveries in immunology during the late 19th and early 20th centuries. The understanding of serum therapy emerged prominently in 1890 when bacteriologists Emil von Behring and Shibasaburo Kitasato demonstrated that blood from animals vaccinated against diphtheria could facilitate recovery in other affected animals. This groundbreaking work established the concept of antitoxin therapy and introduced the systematic use of animal sera in therapeutic applications, laying the foundation for subsequent research applications of normal sera.

The evolution of serum applications expanded significantly in 1894 when pharmaceutical companies began immunizing sheep and horses to guarantee antitoxin production for human diphtheria treatment. This industrial scaling demonstrated the practical utility of animal sera and established protocols for serum collection, processing, and standardization that would later influence research-grade serum preparation methodologies. The dramatic reduction in mortality rates following the introduction of serum treatments validated the biological efficacy of animal-derived sera and encouraged further investigation into their research applications.

The scientific understanding of immunological mechanisms advanced considerably through the identification of different hypersensitivity reactions involving serum proteins. Charles Richet's discovery of anaphylaxis in 1902, later attributed to Immunoglobulin E-mediated responses by Kimishigi Ishizaka and Teruko Ishizaka, expanded comprehension of serum protein interactions and their potential applications in research settings. Subsequently, Maurice Arthus described immune complex-mediated reactions, while Clemens von Pirquet and Béla Schick characterized serum sickness phenomena, collectively contributing to the fundamental understanding of serum protein behavior that underlies contemporary blocking applications.

The cellular immunology era brought significant advances in understanding serum protein functions within immune system contexts. Jacques Miller's identification of thymus-derived lymphocytes and Robert Good's characterization of lymphoid organ functions established the cellular framework for immune responses. The collaboration between T lymphocytes and B lymphocytes in antibody production, demonstrated by Henry Claman and further elucidated by Av Mitchison, provided crucial insights into antibody specificity and protein carrier recognition that inform current this compound blocking strategies. George Mackaness's research on cell-mediated immunity revealed the cooperation between specific T lymphocytes and mononuclear phagocytes, contributing to understanding of how serum proteins modulate cellular immune interactions.

Properties

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Blocking Non-Specific Binding
    • NGS is extensively used to block non-specific binding sites on tissues or cells during immunohistochemistry (IHC), immunocytochemistry (ICC), and flow cytometry. By saturating these sites, NGS reduces background noise and enhances signal clarity from specific antibody binding.
  • Control in Immunoassays
    • It serves as a control reagent in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting. Using NGS allows researchers to distinguish between specific and non-specific signals.
  • Antibody Diluent
    • NGS can be used as a diluent for primary antibodies, providing a native environment that supports antibody function without introducing foreign proteins that could interfere with results.
  • Cell Culture Applications
    • In cell culture experiments, NGS is often added to culture media to enhance cell viability and provide essential nutrients.

Comprehensive Data Table

Application TypeDescriptionRecommended DilutionReferences
ImmunohistochemistryBlocks non-specific binding in tissue sections5-20% (v/v)
ImmunocytochemistryUsed for staining cultured cells5-20% (v/v)
Flow CytometryReduces background fluorescence5-10% (v/v)
ELISAActs as a control for specific antibody binding1:100
Western BlottingMinimizes non-specific bands during protein detection5-10% (v/v)

Case Study 1: Immunohistochemistry in Cancer Research

In a study investigating cervical cancer treatments, this compound was utilized as a blocking agent to prevent non-specific antibody binding during IHC procedures. The results demonstrated improved specificity in detecting phosphorylated retinoblastoma protein, which is crucial for understanding cancer cell cycle regulation .

Case Study 2: Flow Cytometry Analysis

Research on mosquito olfactory receptors employed this compound to block Fc receptor binding during flow cytometry analysis. This application allowed for accurate quantification of receptor expression levels without interference from non-specific signals .

Case Study 3: Antibody Validation

A study aimed at validating new antibodies against specific proteins used this compound as a diluent in ICC assays. The use of NGS ensured that the antibodies were tested under optimal conditions, leading to reliable results that supported further development of therapeutic antibodies .

Comparison with Similar Compounds

Bovine Serum Albumin (BSA)

Parameter Normal Goat Serum (NGS) Bovine Serum Albumin (BSA)
Source Non-immunized goat serum Purified fraction of bovine blood
Composition Heterogeneous proteins, immunoglobulins, growth factors Single protein (66 kDa albumin)
Blocking Efficacy High (blocks Fc receptors and non-specific sites) Moderate (limited to albumin-specific binding)
Applications IHC, IF, cell culture, cloning embryos ELISA, Western blotting (low-background assays)
Cost Moderate ($10–$50 per 10 mL) Low ($5–$20 per 10 g)
Limitations Potential cross-reactivity with goat-derived antibodies Less effective in blocking Fc receptors

Key Findings :

  • NGS outperforms BSA in blocking Fc receptors due to its immunoglobulin content, making it preferable for tissue-based assays .
  • BSA is more cost-effective and suitable for assays requiring minimal background interference .

Fetal Bovine Serum (FBS)

Parameter This compound (NGS) Fetal Bovine Serum (FBS)
Source Adult goat serum Fetal bovine blood
Composition Immunoglobulins, growth factors High growth factors (e.g., IGF, VEGF)
Primary Use Blocking agent Cell culture medium supplement
Cost Moderate High ($500–$1,000 per 500 mL)
Interference Risk Low (when matched with antibody host species) High (contains bovine immunoglobulins)

Key Findings :

  • FBS is critical for cell proliferation but introduces unwanted immunoglobulins in immunoassays, whereas NGS minimizes cross-reactivity .

Non-Fat Dry Milk

Parameter This compound (NGS) Non-Fat Dry Milk
Source Goat serum Skimmed cow milk
Composition Proteins, immunoglobulins Casein, lactose, residual fats
Blocking Efficacy High Moderate (variable between batches)
Cost Moderate Very low ($0.50–$2 per 100 g)
Limitations Species-specific applications Endogenous biotin interference in assays

Key Findings :

  • Non-fat dry milk is cost-effective but unsuitable for assays involving biotin-streptavidin systems due to endogenous biotin .
  • NGS provides consistent blocking and is preferred for high-sensitivity assays .

Other Animal Sera (e.g., Horse, Donkey)

Parameter This compound (NGS) Horse/Donkey Serum
Cross-Reactivity Optimal with rabbit/mouse primary antibodies Used to avoid interference with goat-derived secondary antibodies
Availability Widely available Limited commercial options
Cost Moderate High ($30–$100 per 10 mL)

Key Findings :

  • Donkey serum is preferred when using goat-derived secondary antibodies to prevent cross-reactivity .
  • NGS remains the default choice due to its versatility and lower cost .

Functional Performance Data

  • Precision : Assays using NGS demonstrate within-run imprecision CVs of ≤2.5% and total CVs of ≤3.6%, comparable to BSA-based methods .
  • Sensitivity : NGS reduces background staining by 70–90% in IHC compared to BSA or milk .
  • Stability : NGS retains blocking efficacy for ≥14 days at 4°C, whereas milk formulations degrade within 48 hours .

Preparation Methods

Table 2: Dialysis Buffer Composition

ComponentConcentrationPurpose
Sodium phosphate10 mMMaintain pH stability
Sodium chloride0.15 MIsotonicity
Sodium azide0.05%Antimicrobial preservation

Filtration and Sterilization

Post-dialysis, serum undergoes sterile filtration through 0.2 μm membranes to eliminate microbial contaminants. Vector Laboratories employs a multi-stage process: prefiltration with 1.2 μm glass fiber filters followed by 0.22 μm polyethersulfone membranes. SouthernBiotech uses tangential flow filtration (TFF) to concentrate serum while retaining proteins >10 kDa, achieving a final IgG concentration of 60 mg/mL.

Formulation and Preservation

NGS is typically diluted to 2.5–10% (v/v) in phosphate-buffered saline (PBS) or tris-buffered saline (TBS) for commercial distribution. Sodium azide (0.05–0.1%) is added as a preservative, though some manufacturers offer azide-free formulations for cytotoxicity-sensitive applications. Lyophilization is an alternative for long-term storage; ImmunoReagents’ product requires reconstitution with 11 mL deionized water per vial, yielding a 60 mg/mL IgG solution.

Quality Control and Validation

Batch consistency is verified through electrophoretic profiling (SDS-PAGE) to confirm the absence of aberrant protein bands. Functional testing includes blocking efficiency assays, where serum is evaluated for its ability to reduce background noise in ELISA and immunohistochemistry. Abbkine recommends validating each lot by comparing signal-to-noise ratios in target assays, with acceptance criteria of ≥5:1 .

Q & A

Q. What are the primary applications of Normal Goat Serum (NGS) in immunological assays, and how does it compare to other blocking agents?

NGS is widely used to reduce non-specific binding in immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) by saturating unoccupied protein-binding sites. Key steps for optimization include:

  • Concentration titration : Start with 5–10% NGS in PBS or TBS, adjusting based on background noise observed in negative controls .
  • Species specificity : Validate cross-reactivity by testing NGS against secondary antibodies from non-target species (e.g., rabbit anti-mouse IgG) .
  • Comparison with alternatives : BSA (1–5%) may offer lower cost but reduced blocking efficiency in tissues with high endogenous biotin .

Q. How to validate the suitability of NGS for cell culture applications to avoid unintended cellular responses?

  • Sterility testing : Filter-sterilize NGS (0.22 µm filter) and incubate aliquots in bacterial culture medium for 48 hours to confirm no contamination .
  • Endotoxin screening : Use the Limulus Amebocyte Lysate (LAL) assay; acceptable thresholds are <0.1 EU/mL for sensitive cell lines .
  • Proliferation assays : Compare cell viability (via MTT assay) in media supplemented with NGS vs. FBS to rule out growth inhibition .

Q. What methodological controls are essential when using NGS as a component in immunohistochemistry protocols?

  • Negative controls : Omit primary antibody and substitute NGS with buffer to identify non-specific staining .
  • Isotype controls : Use irrelevant IgG from the same host species to confirm antibody specificity .
  • Blocking efficiency tests : Pre-absorb NGS with immobilized serum proteins (e.g., agarose beads) to assess residual background .

Advanced Research Questions

Q. How to design experiments addressing conflicting data on NGS interference in qPCR-based pathogen detection?

Contradictory findings often arise from residual IgG in NGS binding to DNA polymerases or primers. Mitigation strategies include:

  • Heat inactivation : Incubate NGS at 56°C for 30 minutes to denature interfering proteins .
  • Dilution series : Test NGS at 1%, 2.5%, and 5% in reaction buffers to identify optimal concentrations .
  • Alternative blockers : Compare with protein-free blockers (e.g., casein) using the 2^(-ΔΔCt) method to quantify inhibition .

Q. What statistical approaches resolve batch-to-batch variability in NGS when analyzing longitudinal studies?

  • Multivariate regression : Include batch ID as a covariate to adjust for variability in antibody blocking efficiency .
  • Standardization : Pre-screen multiple NGS lots via Western blotting against a reference antigen (e.g., β-actin) to select consistent batches .
  • Meta-analysis : Pool data from independent experiments using random-effects models to account for inter-batch heterogeneity .

Q. How to optimize NGS-based blocking for single-cell RNA sequencing to minimize ambient RNA contamination?

  • Protease pretreatment : Digest NGS with trypsin (0.25%, 10 minutes) to reduce RNA-binding proteins without destabilizing cells .
  • Spike-in controls : Add exogenous RNA (e.g., ERCC standards) to quantify ambient RNA levels post-blocking .
  • Microfluidic validation : Compare droplet-based (10x Genomics) vs. plate-based (Smart-seq2) platforms to assess NGS interference .

Methodological Resources

  • Data collection : Use structured templates (e.g., Table 1) to document NGS lot numbers, concentrations, and assay outcomes systematically .
  • Ethical sourcing : Ensure compliance with institutional guidelines for animal-derived reagents, including traceability to USDA-approved facilities .

Table 1 : Example Dataset for NGS Optimization in ELISA

NGS Concentration (%)OD450 (Target Antigen)OD450 (Negative Control)Signal-to-Noise Ratio
51.2 ± 0.10.05 ± 0.0124.0
101.1 ± 0.20.08 ± 0.0213.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.